An In-depth Technical Guide to 2-Isopropoxy-3-methylphenol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Isopropoxy-3-methylphenol: Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Isopropoxy-3-methylphenol, a substituted phenol of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles and data from closely related isomers to present a detailed overview. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway via the Williamson ether synthesis, and expected spectroscopic characteristics. Furthermore, a comparative analysis with its more extensively studied isomers is provided to offer a broader context for its potential applications and characteristics.
Introduction and Chemical Identity
2-Isopropoxy-3-methylphenol is an aromatic organic compound featuring a phenol ring substituted with a methyl group at the 3-position and an isopropoxy group at the 2-position. While its isomers, such as 4-isopropyl-3-methylphenol, are well-documented and utilized in various applications, 2-Isopropoxy-3-methylphenol remains a less-explored molecule.[1][2][3] This guide aims to fill the existing knowledge gap by providing a scientifically grounded resource for researchers.
Chemical Structure:
Figure 1: Chemical structure of 2-Isopropoxy-3-methylphenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Isopropoxy-3-methylphenol | - |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| CAS Number | Not readily available | - |
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data for 2-Isopropoxy-3-methylphenol, the following properties are predicted based on its chemical structure and comparison with its isomers.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Comparison with isomers like 2-isopropylphenol and m-cresol.[5][6] |
| Boiling Point | ~220-240 °C | Extrapolation from isomers (e.g., 4-isopropyl-3-methylphenol BP: 246 °C). |
| Melting Point | < 25 °C | The 2,3-substitution pattern may lead to a lower melting point compared to more symmetrical isomers. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | General solubility of phenolic compounds. |
| pKa | ~10-11 | Typical pKa range for phenols, influenced by the electronic effects of the alkyl and alkoxy substituents. |
Synthesis of 2-Isopropoxy-3-methylphenol
A logical and efficient synthetic route to 2-Isopropoxy-3-methylphenol is the Williamson ether synthesis.[7][8][9][10] This method involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this case, the synthesis would proceed from 3-methylcatechol (2,3-dihydroxytoluene).
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of 2-Isopropoxy-3-methylphenol via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: To a solution of 3-methylcatechol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a mild base like potassium carbonate (1.1 eq) or a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Formation of the Phenoxide: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the potassium or sodium salt of 3-methylcatechol. The reaction progress can be monitored by the cessation of gas evolution if using sodium hydride.
-
Nucleophilic Substitution: Add isopropyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Isopropoxy-3-methylphenol.
Spectroscopic Characterization (Predicted)
The structural confirmation of 2-Isopropoxy-3-methylphenol would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and comparison with similar molecules.[5][11][12]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features | Interpretation |
| ¹H NMR | δ 1.3-1.4 (d, 6H), δ 2.2-2.3 (s, 3H), δ 4.4-4.6 (septet, 1H), δ 6.7-7.0 (m, 3H), δ 9.0-9.5 (s, 1H, broad) | Isopropyl protons (-CH(CH₃)₂), methyl protons (Ar-CH₃), isopropyl methine proton (-CH(CH₃)₂), aromatic protons, phenolic hydroxyl proton. |
| ¹³C NMR | δ ~15-20 (Ar-CH₃), δ ~22 (Isopropyl -CH₃), δ ~70 (Isopropyl -CH-), δ ~110-125 (Aromatic C-H), δ ~125-130 (Aromatic C-CH₃), δ ~140-145 (Aromatic C-OH), δ ~145-150 (Aromatic C-O-isopropyl) | Carbon signals corresponding to the methyl, isopropyl, and aromatic carbons. |
| IR (Infrared) | ~3300-3500 cm⁻¹ (broad), ~2850-3000 cm⁻¹ (sharp), ~1580-1620 cm⁻¹ & ~1450-1500 cm⁻¹ (sharp), ~1200-1300 cm⁻¹ (strong) | O-H stretch (phenolic), C-H stretch (aliphatic), C=C stretch (aromatic), C-O stretch (ether and phenol).[13] |
| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z = 166. A significant fragment would be the loss of a propyl group (M-43) at m/z = 123. | Confirmation of molecular weight and fragmentation pattern characteristic of an isopropoxy phenol. |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used.[14]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample can be prepared between two KBr or NaCl plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[6]
-
Comparative Analysis with Isomers
The properties and reactivity of 2-Isopropoxy-3-methylphenol are best understood in the context of its isomers. The position of the substituents on the phenol ring significantly influences their physical properties, reactivity, and biological activity.
Table 4: Comparison of Isomers
| Isomer | Structure | Key Features and Applications |
| 2-Isopropoxy-3-methylphenol | (As shown in Figure 1) | Limited data available. Potential intermediate in fine chemical synthesis. |
| 4-Isopropyl-3-methylphenol | A phenol with an isopropyl group at position 4 and a methyl group at position 3. | Well-characterized with known antimicrobial and antifungal properties. Used in cosmetics and personal care products.[2][3] |
| 2-Isopropyl-3-methylphenol | A phenol with an isopropyl group at position 2 and a methyl group at position 3. | An isomer of thymol, with potential applications in areas where thymol is used.[1] |
| Thymol (5-methyl-2-isopropylphenol) | A phenol with a methyl group at position 5 and an isopropyl group at position 2. | A naturally occurring monoterpenoid phenol with strong antiseptic properties. Widely used in disinfectants, mouthwashes, and as a preservative. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Isopropoxy-3-methylphenol is not available, precautions for handling phenolic compounds should be strictly followed.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Hazards: Phenolic compounds are generally considered to be skin and eye irritants. Ingestion and inhalation should be avoided.
Conclusion
2-Isopropoxy-3-methylphenol represents a molecule with potential for further investigation in the fields of organic synthesis and medicinal chemistry. This technical guide, by consolidating predicted data and logical synthetic pathways, provides a foundational resource for researchers. The proposed Williamson ether synthesis offers a viable route for its preparation, which would enable experimental validation of its properties and exploration of its potential applications. Further research is warranted to fully characterize this compound and unlock its potential.
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